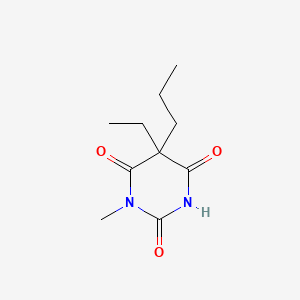
5-Ethyl-1-methyl-5-propylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-methyl-5-propylbarbituric acid: is a barbiturate derivative, known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethyl-1-methyl-5-propylbarbituric acid typically involves the following steps:
Bromination: Diethyl ethylmalonate is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation to introduce the propyl group.
Cyclization, Acidification, and Purification: The alkylated intermediate is cyclized to form the barbituric acid ring, followed by acidification and purification to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be efficient, with a short production cycle, low energy consumption, and minimal waste .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized barbituric acid derivatives, while reduction may produce reduced barbituric acid forms .
Scientific Research Applications
Chemistry: 5-Ethyl-1-methyl-5-propylbarbituric acid is used as a reference compound in chemical research to study the properties and reactions of barbiturates.
Biology: In biological research, the compound is used to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: Medically, this compound has been studied for its potential use as a sedative and hypnotic agent. It is also used in the development of new barbiturate-based drugs.
Industry: In the industrial sector, the compound is used in the synthesis of other barbiturate derivatives and as a standard for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but a different chemical structure.
Pentobarbital: Known for its use in anesthesia and euthanasia, with a slightly different side chain structure.
Secobarbital: Used as a short-acting barbiturate for insomnia and preoperative sedation.
Uniqueness: 5-Ethyl-1-methyl-5-propylbarbituric acid is unique due to its specific side chain configuration, which influences its pharmacokinetic properties and potency compared to other barbiturates .
Properties
CAS No. |
56344-90-2 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |
InChI Key |
IHVGYHBDBNNGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N(C1=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















